Product packaging for Butyl isobutyrate(Cat. No.:CAS No. 97-87-0)

Butyl isobutyrate

Cat. No.: B1265439
CAS No.: 97-87-0
M. Wt: 144.21 g/mol
InChI Key: JSLCOZYBKYHZNL-UHFFFAOYSA-N
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Description

Introduction to Butyl Isobutyrate

Chemical Identity and Nomenclature

This compound is a colorless liquid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its IUPAC name is butyl 2-methylpropanoate , reflecting its ester bond between the butyl group (C₄H₉) and the isobutyrate moiety (C₃H₇COO⁻). Key synonyms include:

  • Propanoic acid, 2-methyl-, butyl ester
  • Isobutyric acid n-butyl ester
  • Butyl isobutanoate .

The compound’s InChI identifier is InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3 , and its SMILES notation is CCCCOC(=O)C(C)C .

Property Value
CAS Number 97-87-0
EC Number 202-614-6
FEMA Number 2188
JECFA Number 188
Boiling Point 155–156°C
Density 0.862 g/mL (25°C)
Flash Point 53.5°C (open cup)
Odor Threshold 0.022 ppm

Source: PubChem, ChemSpider, and OSHA.

Historical Background and Development

This compound’s industrial relevance emerged in the mid-20th century as synthetic chemistry advanced. Traditionally, esters were produced via acid-catalyzed esterification of alcohols and acids, but this method faced challenges such as high raw material costs and corrosive reaction media. A pivotal innovation occurred in the early 2000s with the development of a condensation method using isobutyraldehyde as a precursor. This approach eliminated water loss and reduced reliance on isobutyric acid, lowering production costs and environmental impact.

The compound gained prominence in the flavor industry due to its ability to mimic tropical and stone fruits, such as bananas and pineapples. Early applications included imitation flavors for confectionery and beverages, leveraging its sweet, fruity profile.

Significance in Industrial Chemistry

This compound’s utility spans multiple sectors:

Flavor and Fragrance Industry

As a flavoring agent , it is used at concentrations of 40 ppm in food products, with exceptions for chewing gum (up to 2000 ppm ). Its primary role includes:

  • Fruit flavor synthesis : Mimicking apple, banana, and pineapple notes.
  • Perfume components : Enhancing tropical and green accords in cosmetics.
Solvent Applications

In coatings and adhesives, this compound serves as a low-VOC solvent due to its moderate volatility and compatibility with resins. Key uses include:

  • Automotive coatings : Enhancing paint durability and finish.
  • Industrial adhesives : Improving bonding strength in polymer-based formulations.
Production Methods

Two primary synthesis routes exist:

  • Esterification : Reacting isobutyric acid with n-butanol under sulfuric acid catalysis.
  • Condensation : Catalytic condensation of isobutyraldehyde using aluminum alkoxides, yielding 95–98% conversion rates .
Method Advantages Challenges
Esterification Established process, high purity Corrosive acids, high raw material cost
Condensation Lower cost, non-corrosive media Complex catalyst preparation

Source: Patent CN1244538C and ChemicalBook.

Natural Occurrence and Distribution

This compound occurs naturally in trace amounts in:

  • Fruits : Papaya, quince, and apricot.
  • Essential oils : Roman chamomile and honey.
  • Dairy products : Cheeses, where microbial fermentation generates esters.

Its presence in natural sources is typically below 1 ppm , making synthetic production the primary commercial source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1265439 Butyl isobutyrate CAS No. 97-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-methylpropanoate
Source PubChem
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InChI

InChI=1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCOZYBKYHZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID9073888
Record name Propanoic acid, 2-methyl-, butyl ester
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Solid, colourless liquid/fresh fruity,apple-pineapple odour
Record name Butyl isobutyrate
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Record name Butyl isobutyrate
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Boiling Point

156.00 to 158.00 °C. @ 760.00 mm Hg
Record name Butyl isobutyrate
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Solubility

miscible in alcohol, ether, most fixed oils; insoluble in glycerin, propylene glycol, water, 1 ml in 7 ml 60% alcohol (in ethanol)
Record name Butyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.859-0.864
Record name Butyl isobutyrate
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CAS No.

97-87-0
Record name Butyl isobutyrate
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Record name Propanoic acid, 2-methyl-, butyl ester
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Record name Butyl isobutyrate
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Record name BUTYL ISOBUTYRATE
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Record name Butyl isobutyrate
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Melting Point

< 25 °C
Record name Butyl isobutyrate
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Preparation Methods

Catalytic Synthesis via Mixed Oxide Catalysts

Palladium-Loaded Zinc-Zirconium-Rare Earth Oxide Systems

The one-step synthesis of butyl isobutyrate from isobutanol using mixed oxide catalysts represents a significant advancement in catalytic efficiency. A patented method (CN101711983B) employs a catalyst comprising zinc (1–15 wt%), zirconium (80–98 wt%), rare earth metals (1–5 wt%), and palladium (0.01–0.5 wt%) loaded onto the oxide support.

Catalyst Preparation

The catalyst is synthesized through a multi-step process:

  • Precipitation Reaction : Soluble salts of zinc, zirconium, and rare earth elements (e.g., cerium, lanthanum) are mixed with carbonate or bicarbonate solutions at 30–90°C and pH 7–11.
  • Aging : The precipitate is aged for 10–500 minutes to enhance structural stability.
  • Drying and Calcination : The filtered precipitate is dried at 60–150°C and calcined at 350–450°C to form the oxide matrix.
  • Palladium Loading : The oxide support is impregnated with palladium chloride solution, followed by drying and calcination.
Reaction Conditions and Performance

In fixed-bed reactors (200–350°C, 0.2–1.0 MPa), this catalyst achieves >90% isobutanol conversion and >95% selectivity toward this compound (Table 1). The inclusion of palladium enhances redox properties, mitigating catalyst deactivation common in Cu-Zn-Al systems.

Table 1. Performance of Pd/Zn-Zr-Re Catalysts

Catalyst Composition (wt%) Temperature (°C) Conversion (%) Selectivity (%)
0.05% Pd/2% Ce-5% Zn-93% Zr 280 92.4 96.1
0.1% Pd/3% La-10% Zn-87% Zr 300 94.7 95.8

Enzymatic Synthesis Using Lipases

Lipozyme TL-IM in Organic Solvents

Lipase-catalyzed esterification offers a green alternative to traditional methods. Thermomyces lanuginosus lipase (Lipozyme TL-IM) immobilized on silica gel demonstrates high activity in synthesizing butyl butyrate, a structurally analogous ester. While direct studies on this compound are limited, extrapolation from similar systems reveals:

  • Optimal Conditions : 48°C, 3:1 butanol-to-acid molar ratio, and 40% enzyme loading (by acid mass) yield >90% ester in 2 hours.
  • Solvent Selection : n-Hexane outperforms ionic liquids and supercritical CO$$_2$$ due to better enzyme stability and substrate solubility.

Supercritical Carbon Dioxide (ScCO$$_2$$) Media

Novozym 435 (Candida antarctica lipase) catalyzes transesterification of ethyl butyrate with butanol in ScCO$$_2$$. Key findings include:

  • Temperature Sensitivity : Activity peaks at 45–50°C, with rapid decline above 55°C due to enzyme denaturation.
  • Kinetic Modeling : The Ping-Pong Bi-Bi mechanism with substrate inhibition accurately describes reaction rates, yielding a V$${max}$$ of 0.45 mM/min and K$$m$$ of 12 mM for butanol.

Acid-Catalyzed Esterification

Traditional Sulfuric Acid Method

Concentrated sulfuric acid catalyzes esterification of isobutyric acid and butanol, but suffers from drawbacks:

  • Low Selectivity : Byproduct formation (e.g., ethers) reduces yields to ~70%.
  • Corrosivity and Waste : Neutralization generates sulfate waste, complicating purification.

Ion-Exchange Resin Catalysts

Solid acid catalysts like Amberlyst-15 offer improved sustainability:

  • Reusability : Retains >80% activity after five cycles.
  • Conditions : 80°C, 4:1 alcohol-to-acid ratio, and 5% catalyst loading achieve 88% conversion.

Comparative Analysis of Methods

Table 2. Method Comparison for this compound Synthesis

Method Conversion (%) Selectivity (%) Environmental Impact Scalability
Pd/Zn-Zr-Re Catalyst 94.7 95.8 Moderate High
Lipase TL-IM 90 98 Low Medium
Sulfuric Acid 70 75 High High
Amberlyst-15 88 90 Low High

Emerging Trends and Recommendations

Hybrid Catalytic-Enzymatic Systems

Combining metal oxides with lipases could leverage the high activity of catalysts and mild conditions of enzymes. For instance, Pd-doped supports may reduce required enzyme loadings.

Continuous-Flow Reactors

Adopting continuous-flow systems for Pd/Zn-Zr-Re catalysts could enhance throughput and stability, addressing batch reactor limitations in industrial settings.

Solvent-Free Enzymatic Synthesis

Recent advances in solvent-free lipase catalysis (e.g., using ionic liquids) warrant exploration for this compound to eliminate organic solvent use.

Scientific Research Applications

Industrial Applications

1. Solvent in Coatings
Butyl isobutyrate serves as a solvent in the formulation of various coatings, including nitrocellulose lacquers and polyurethane coatings. Its slow evaporation rate makes it ideal for applications requiring extended working times, such as in commercial printing inks and high-solids coatings. Typically, it is used in concentrations ranging from 5% to 15% in these formulations .

2. Flavoring Agent
In the food industry, this compound is employed as a flavoring substance due to its pleasant fruity aroma. It is commonly found in food products where it enhances flavor profiles . Regulatory assessments have confirmed its safety for use in food applications, indicating that it does not present significant health risks when used appropriately .

3. Insect Repellent
This compound has also been identified as an effective insect repellent. Its application in pest control products highlights its versatility beyond traditional uses in coatings and flavoring .

Scientific Research Applications

1. Chemical Studies
Recent studies have focused on the chemical behavior of butyl radicals under various conditions. Research has demonstrated that this compound can participate in gas-phase reactions relevant to combustion and atmospheric chemistry . These investigations are crucial for understanding the compound's potential environmental impact and reactivity.

2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it has low acute toxicity levels, with oral LD50 values exceeding 6400 mg/kg in rats, suggesting a favorable safety margin for human exposure . Furthermore, its rapid metabolism into less harmful substances further supports its safety for industrial and consumer use.

Case Studies

Application Description Findings
Coatings Industry Used as a retarder solvent in nitrocellulose lacquers and polyurethane coatings.Enhances application properties; preferred for slow-evaporating formulations .
Food Flavoring Employed to impart fruity flavors in various food products.Considered safe for consumption; does not pose significant health risks .
Insect Repellent Incorporated into formulations designed to repel insects effectively.Demonstrated efficacy against common pests; potential for broader pest control applications .

Mechanism of Action

The mechanism of action of butyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. At the molecular level, the ester linkage in this compound can undergo hydrolysis, releasing butanol and isobutyric acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Esters

Butyl isobutyrate belongs to the ester family, sharing functional group similarities with compounds like ethyl butyrate , isobutyl acetate , and butyl isovalerate . Key structural differences arise from variations in the alcohol or acid moieties:

  • This compound : Isobutyric acid (branched C₄ acid) + isobutyl alcohol (branched C₄ alcohol).
  • Ethyl butyrate: Butyric acid (straight C₄ acid) + ethanol (C₂ alcohol).
  • Isobutyl acetate : Acetic acid (C₂ acid) + isobutyl alcohol (branched C₄ alcohol).
  • Butyl isovalerate: Isovaleric acid (branched C₅ acid) + butanol (straight C₄ alcohol).

Branching in the alkyl chains impacts physical properties such as volatility and solubility , influencing their industrial applications .

Physical and Chemical Properties

Quantitative analysis of this compound in food packaging materials reveals substrate-dependent performance:

Substrate Linear Range (µg/g) RSD (%) Detection Limit (ng/g)
Kraft paper 0.029–2.8 14 9.0
Polypropylene 0.036–30 12 11
Polyethylene 0.009–13 11 2.7

Data sourced from gas chromatography-mass spectrometry (GC-MS) studies .

In contrast, ethyl butyrate and ethyl isobutyrate demonstrate higher volatility, contributing to their roles as olfactory attractants in fruit fly studies .

Regulatory and Handling Considerations

  • Transport : this compound is classified under UN 2528, requiring Packing Group III specifications for storage and shipping .
  • Workplace Safety : Mandatory use of eye wash stations, emergency showers, and contaminated clothing protocols .
  • Labeling : Products must disclose hazards per OSHA’s Hazard Communication Standard .

Biological Activity

Butyl isobutyrate, a colorless liquid with a fruity odor, is an ester derived from isobutyric acid and butanol. Its molecular formula is C₈H₁₆O₂, and it is primarily used as a solvent in various chemical applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, toxicity, and potential applications in various fields.

  • Molecular Formula : C₈H₁₆O₂
  • Boiling Point : 144-151 °C
  • Solubility : Insoluble in water
  • Odor : Pleasant fruity aroma

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against certain bacterial strains. A notable study published in Letters in Applied Microbiology (2019) investigated the efficacy of this compound alongside other flavoring agents against foodborne pathogens. The findings indicated that this compound exhibited moderate antibacterial activity, suggesting potential applications in food preservation and safety.

Summary of Antibacterial Studies

Study ReferenceBacterial Strains TestedFindings
Letters in Applied Microbiology (2019)Various foodborne pathogensModerate antibacterial activity observed

Toxicity Profile

This compound has been reported to exhibit moderate toxicity, particularly when inhaled. It can cause irritation to the eyes and skin upon contact. The compound's toxicity profile includes:

  • Inhalation Toxicity : Moderately toxic; exposure can affect the nervous system.
  • Skin and Eye Irritation : Causes irritation upon contact.
  • Environmental Impact : Considered to have low environmental toxicity based on available data.

Toxicity Studies Overview

EndpointResult
Inhalation ToxicityModerate
Skin IrritationYes
Eye IrritationYes

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that this compound could be effective against certain strains of bacteria commonly found in food products. Further research is necessary to explore its potential as a natural preservative.
  • Toxicological Assessments : Risk assessments indicate that while this compound does not present significant genotoxicity concerns, its inhalation can lead to respiratory irritation. Studies have shown that exposure levels below 1.4 mg/day are considered safe .
  • Flavoring Applications : Given its pleasant aroma, this compound has potential applications in the fragrance industry and as a flavoring agent in food products. Its ability to interact with olfactory receptors enhances its utility in these sectors .

Chemical Reactions Analysis

Condensation of Isobutyraldehyde

Aluminum alkoxide catalysts promote isobutyraldehyde condensation into butyl isobutyrate :

  • Catalyst System : Aluminum alkoxide + FeCl₃ cocatalyst.

  • Reaction Parameters :

    ParameterValue
    Temperature-30°C to 20°C
    Time0.5–5 hours
    Conversion Rate98.2%
    Selectivity95.3%

This method minimizes corrosion and raw material costs compared to acid-catalyzed esterification .

Thermal Decomposition

This compound undergoes radical-mediated decomposition at elevated temperatures. Studies on iso-butyl radicals (key intermediates) reveal :

  • Primary Pathways :

    • Disproportionation :
      2 iso butyliso butene+iso butane2\text{ iso butyl}\rightarrow \text{iso butene}+\text{iso butane}
      Rate constant: k=1.2×1010cm3mol1s1k=1.2\times 10^{10}\,\text{cm}^3\,\text{mol}^{-1}\,\text{s}^{-1} at 805 K .

    • Recombination :
      2 iso butyldi iso butyl2\text{ iso butyl}\rightarrow \text{di iso butyl}
      Branching ratio: 0.3 (disproportionation/recombination) .

  • Pressure Dependence :

    PressureDominant Pathway
    <10 barChemically activated channels
    >10 barCollisional stabilization

High-pressure experiments (8.7 bar, 805 K) confirm stable iso-butene yields under industrial conditions .

Environmental Degradation

This compound exhibits moderate environmental persistence:

Hydrolysis

  • Half-Life in Water : ~360 hours (pH 7, 25°C) .

  • Products : Isobutanol and isobutyric acid.

Biodegradation

  • Aerobic biodegradation reaches >80% in 20 days (analog data from isobutyl acetate) .

  • Key Parameters :

    PropertyValue
    Log KowK_{ow}2.68
    Bioconcentration Factor23.1 L/kg

Photodegradation

  • Reacts with hydroxyl radicals in the atmosphere:
    t1/2=1.95days(calculated)t_{1/2}=1.95\,\text{days}\,(\text{calculated}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl isobutyrate
Reactant of Route 2
Reactant of Route 2
Butyl isobutyrate

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